

An In-Depth Technical Guide to Thalidomide-NH-C5-NH2 Hydrochloride

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Compound of Interest

Compound Name: *Thalidomide-NH-C5-NH2
hydrochloride*

Cat. No.: *B2608549*

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This technical guide provides a comprehensive overview of **Thalidomide-NH-C5-NH2 hydrochloride**, a critical chemical tool in the field of targeted protein degradation. Designed for researchers, scientists, and drug development professionals, this document details the molecule's chemical properties, a standard experimental protocol for its characterization, and its mechanism of action within cellular systems.

Core Compound Data

Thalidomide-NH-C5-NH2 hydrochloride is a synthesized E3 ligase ligand-linker conjugate. It incorporates the thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase and a C5 amine linker, making it a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3][4][5][6]} PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.

The quantitative chemical properties of **Thalidomide-NH-C5-NH2 hydrochloride** are summarized below.

Property	Value	Reference
Chemical Name	4-((5-Aminopentyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride	[3][6]
Synonyms	Pomalidomide 4'-alkylC5-amine hydrochloride, Thalidomide-NH-C5-NH2 HCl	[3][6]
CAS Number	2375194-03-7	[1][3]
Molecular Formula	C18H23ClN4O4	[1][3]
Molecular Weight	394.86 g/mol	[3]
Purity	Typically ≥95% (as determined by HPLC)	[7]
Solubility	Soluble in DMSO	[3]
Storage	Store at -20°C as a solid	[3]

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

To confirm the identity and purity of **Thalidomide-NH-C5-NH2 hydrochloride**, high-resolution mass spectrometry is the standard method. The following protocol outlines a typical procedure using Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry.

Objective: To verify the molecular weight of **Thalidomide-NH-C5-NH2 hydrochloride**.

Materials:

- **Thalidomide-NH-C5-NH2 hydrochloride** sample
- LC-MS grade Dimethyl Sulfoxide (DMSO)
- LC-MS grade Methanol (MeOH)

- LC-MS grade Water
- Formic Acid (FA), 99%+ purity
- High-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF LC/MS)
- Syringe filters (0.22 μ m)
- Autosampler vials

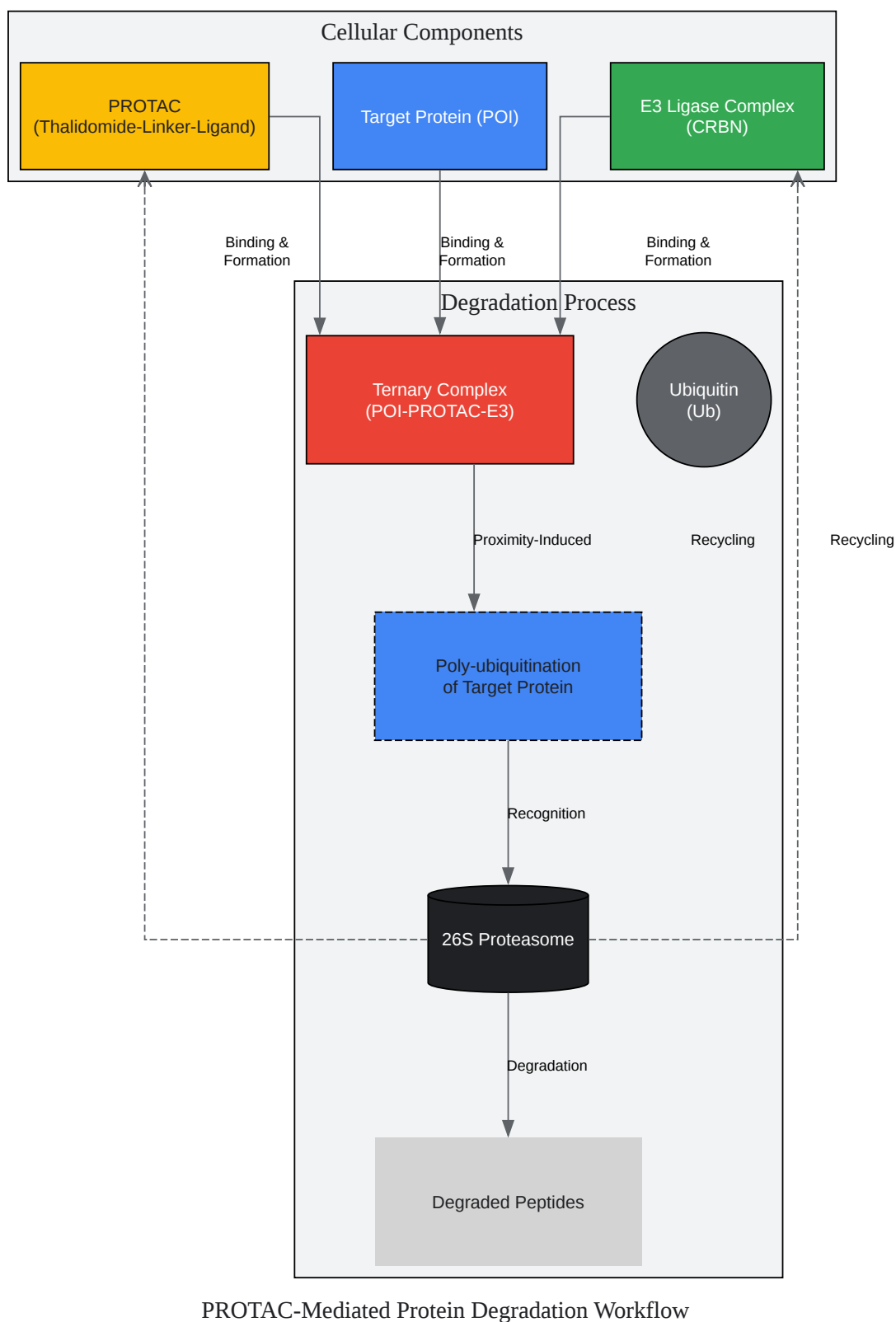
Methodology:

- Sample Preparation:
 - Prepare a 1 mg/mL stock solution of the compound in DMSO.
 - From the stock solution, prepare a working solution of 10 μ g/mL by diluting with a 50:50 mixture of Methanol and Water.
 - Add formic acid to the final working solution to a concentration of 0.1% (v/v) to facilitate protonation.
 - Filter the final solution through a 0.22 μ m syringe filter into an autosampler vial.
- Instrumentation Setup (Direct Infusion):
 - Ionization Mode: Electrospray Ionization (ESI), Positive Mode. The amine groups on the linker and the heterocyclic rings are readily protonated.
 - Capillary Voltage: 3500 V
 - Nebulizer Gas (N₂) Pressure: 35 psig
 - Drying Gas (N₂) Flow: 8 L/min
 - Drying Gas Temperature: 325 °C
 - Fragmentor Voltage: 175 V

- Mass Range: 100 - 1000 m/z
- Acquisition Rate: 1 spectrum/s
- Data Acquisition:
 - Infuse the sample solution into the mass spectrometer at a flow rate of 0.2 mL/min.
 - Acquire data for 1-2 minutes to obtain a stable signal and a high-resolution mass spectrum.
 - Perform a blank injection (50:50 MeOH:Water with 0.1% FA) to identify background ions.
- Data Analysis:
 - The theoretical mass of the free base (C₁₈H₂₂N₄O₄) is 358.1645 g/mol .
 - In positive ESI mode, the expected primary ion is the protonated molecule [M+H]⁺.
 - Expected m/z: 358.1645 (M) + 1.0078 (H⁺) = 359.1723
 - Compare the experimentally observed m/z value for the most abundant peak with the theoretical value. The mass accuracy should be within 5 ppm for confirmation.
 - The hydrochloride salt will dissociate in solution, and the chloride ion is typically not observed in positive mode ESI.

Visualization of a PROTAC's Mechanism of Action

Thalidomide-NH-C5-NH₂ hydrochloride serves as a linker-equipped E3 ligase ligand. It is conjugated to a ligand for a specific target protein, forming a PROTAC. The following diagram illustrates the subsequent ternary complex formation and the process of targeted protein degradation.



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Caption: Workflow of PROTAC-mediated targeted protein degradation.

This guide provides foundational information for researchers utilizing **Thalidomide-NH-C5-NH2 hydrochloride**. By understanding its chemical properties, employing robust analytical methods for its verification, and comprehending its role in the broader context of targeted protein degradation, scientists can effectively leverage this compound in their drug discovery and development endeavors.

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References

- 1. Thalidomide-NH-C5-NH2 hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. -alkylC5-amine | 2375194-03-7 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thalidomide-NH-C5-NH2 hydrochloride|CAS 2375194-03-7|DC Chemicals [dcchemicals.com]
- 7. tenovapharma.com [tenovapharma.com]
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